molecular formula C15H18N2O2S2 B4932995 Ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoate

Ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoate

Cat. No.: B4932995
M. Wt: 322.5 g/mol
InChI Key: HTEKKKVZUFXISX-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoate is a complex organic compound with a unique structure that includes a benzothieno-pyrimidine core

Preparation Methods

The synthesis of Ethyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzothiophene derivative with a pyrimidine precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Ethyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or alkoxides replace the ethyl group, forming new derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Ethyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signal transduction pathways, inhibition of protein-protein interactions, or alteration of gene expression .

Comparison with Similar Compounds

Ethyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoate can be compared with other benzothieno-pyrimidine derivatives:

  • 1-(2-Ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine : This compound has a similar core structure but differs in its functional groups, leading to different chemical properties and applications .
  • 3-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This derivative includes a fluorobenzyl group, which may enhance its biological activity and specificity .
  • 2-(5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4-ylthio)butanoic acid : This compound has a butanoic acid group, which can influence its solubility and reactivity .

These comparisons highlight the uniqueness of Ethyl 2-(5,6,7,8-tetrahydro1

Properties

IUPAC Name

ethyl 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-3-19-15(18)9(2)20-13-12-10-6-4-5-7-11(10)21-14(12)17-8-16-13/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEKKKVZUFXISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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